molecular formula C11H12O4 B084221 Dimethyl 2-methylterephthalate CAS No. 14186-60-8

Dimethyl 2-methylterephthalate

Cat. No. B084221
CAS RN: 14186-60-8
M. Wt: 208.21 g/mol
InChI Key: DXIRJLBDSXBZCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dimethyl 2-methylterephthalate is synthesized through a complex process involving the catalytic methylation of terephthalic acid or its derivatives. The process often requires specific catalysts to achieve the desired methylation at the 2-position of the terephthalate molecule, producing the dimethyl ester variant. Research shows different methods for synthesizing related compounds, such as the selective synthesis of 2,6-dimethylnaphthalene, which shares similarities in the methylation process of aromatic compounds (Niftaliyeva, Güleç, & Karaduman, 2020).

Molecular Structure Analysis

The molecular structure of dimethyl 2-methylterephthalate is characterized by its aromatic ring substituted with two methoxy groups and a methyl group. This structure is crucial for its reactivity and physical properties, as the positioning of these groups affects its interactions and steric hindrance. Crystal structure analyses of similar compounds reveal the impact of substitution on molecular configuration and intermolecular interactions, which is critical for understanding the material's behavior in various applications (Liu, Tang, & Zhu, 2006).

Chemical Reactions and Properties

Dimethyl 2-methylterephthalate undergoes various chemical reactions, particularly those relevant to polymer synthesis. It can participate in polycondensation reactions to form polyesters, reacting with diols to produce polymers with high thermal stability and mechanical strength. The ester groups in the molecule are reactive sites for such condensation reactions, leading to the formation of long polymer chains. The study of methylation reactions and the reactivity of similar compounds provides insights into the chemical properties and potential applications of dimethyl 2-methylterephthalate (Güleç, Niftaliyeva, & Karaduman, 2018).

Physical Properties Analysis

The physical properties of dimethyl 2-methylterephthalate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of methoxy and methyl groups affects its polarity, boiling point, and solubility in various solvents, which are important for its processing and application in polymer synthesis. Studies on related compounds help elucidate the relationship between molecular structure and physical properties (Cheng et al., 2020).

Chemical Properties Analysis

The chemical properties of dimethyl 2-methylterephthalate, such as reactivity, stability, and compatibility with other compounds, are pivotal for its use in polymer chemistry. Its ester groups make it a versatile intermediate for reactions with alcohols and acids, facilitating the synthesis of various polyester materials with desired properties. The compound's reactivity towards hydrolysis, esterification, and other chemical modifications is crucial for tailoring material properties for specific applications (Firdaus et al., 2020).

Scientific Research Applications

  • Synthesis of Polycyclic Sulfur-Containing Compounds : Dimethyl 2,3-dihydroxyterephthalate, a related compound, is used in the synthesis of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. It is also directly used to synthesize enterobactin analogues (Huang & Liang, 2007).

  • Influence on Polymer Properties : Research on dimethyl terephthalate (DMTP) has shown that it is a model compound for poly(ethylene terephthalate) (PETP) and influences the behavior of PETP in the presence of organic acid salts (Legras et al., 1986).

  • Environmental Fate and Biotransformation : Dimethyl terephthalate (DMT) is widely used in the manufacture of polyesters and plastics. Microorganisms play a significant role in dissipating DMT from the environment, and studies have explored the enzymes responsible for this transformation, highlighting their role in reducing DMT toxicity (Cheng et al., 2020).

  • Green Synthesis of Renewable Monomers : Dimethyl terephthalate plays a crucial role in the production of polyesters. Research has focused on finding renewable monomer alternatives for substances like dimethyl terephthalate, derived from petroleum-based resources (Firdaus et al., 2020).

  • Methylation in Chemical Synthesis : The methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, aimed at synthesizing 2,6-dimethylnaphthalene, involves compounds like 2,6-dimethyl terephthalate. This process is critical for producing certain polyethylene and polybutylene naphthalate products (Güleç et al., 2018).

  • Hydrolysis to Produce Terephthalic Acid : The hydrolysis of dimethyl terephthalate (DMT) to terephthalic acid (TPA) has been studied, revealing insights into the reaction mechanism and the role of catalysts in promoting the reaction rate (Sim & Han, 2006).

  • Mutagenic Effects in Biological Systems : The mutagenic activity of dimethyl terephthalate was evaluated in mice, revealing its potential genetic hazard to higher organisms including humans (Goncharova et al., 1988).

Safety And Hazards

Dimethyl 2-methylterephthalate is associated with certain hazards. The safety information includes pictograms and hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

dimethyl 2-methylbenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-6-8(10(12)14-2)4-5-9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIRJLBDSXBZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065722
Record name Dimethyl 3-methylterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-methylterephthalate

CAS RN

14186-60-8
Record name 1,4-Dimethyl 2-methyl-1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14186-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014186608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 2-methyl-, 1,4-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 3-methylterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-methylterephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.566
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Yamamoto, N Yabuuchi… - Journal of The …, 2018 - iopscience.iop.org
… NBS (2.69 g, 15.1 mmol) and AIBN (0.026 g, 156 μmol) were suspended in a CCl 4 solution (21 mL) of dimethyl 2-methylterephthalate (3.01 g, 14.5 mmol), and refluxed for 26 h. The …
Number of citations: 12 iopscience.iop.org
SH Branion - 2006 - ecommons.udayton.edu
University of Dayton Advisor: Dr. Vladimir Benin The initial focus of the project was the synthesis and processing of rigid-rod polymers that are sufficiently compatible to be …
Number of citations: 2 ecommons.udayton.edu
P Mondal, Z Zheng, K Schmidt-Rohr… - Chemistry of …, 2023 - ACS Publications
… H 2 SO 4 to obtain dimethyl 2-methylterephthalate (2). Intermediate 2 was then brominated using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl 4 …
Number of citations: 0 pubs.acs.org
B Warton - 1999 - espace.curtin.edu.au
This thesis reports the results of investigations carried out into the composition of the saturate and aromatic unresolved complex mixtures (UCMs) in crude oils. It is divided into two …
Number of citations: 5 espace.curtin.edu.au
P Seneci §, M Caspani, F Monti$, L Carrano… - Synthetic …, 1998 - Taylor & Francis
… The residue was chromatographed (A&, light petmleudEtOAc WlO) and only dimethyl 2-methylterephthalate (42 mg, .20 mmoles, yield 18.1%) was ohtaincd. Washing of the support with …
Number of citations: 1 www.tandfonline.com

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